molecular formula C10H13BrO B3045865 (3-Bromo-2-methoxypropyl)benzene CAS No. 115333-02-3

(3-Bromo-2-methoxypropyl)benzene

Cat. No.: B3045865
CAS No.: 115333-02-3
M. Wt: 229.11
InChI Key: JUUJOROAHMBPCH-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxypropyl)benzene: is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromine atom and a methoxypropyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methoxypropyl)benzene typically involves the bromination of 2-methoxypropylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-methoxypropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-methoxypropylbenzene, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4

Major Products Formed:

    Substitution: Depending on the nucleophile, products like 2-methoxypropylphenol or 2-methoxypropylaniline can be formed.

    Oxidation: Products like 2-methoxypropylbenzaldehyde or 2-methoxypropylbenzoic acid.

    Reduction: 2-Methoxypropylbenzene.

Scientific Research Applications

Chemistry: (3-Bromo-2-methoxypropyl)benzene is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it valuable in drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-methoxypropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the bromine atom can act as a leaving group, allowing nucleophiles to attack the benzene ring. The methoxy group can influence the reactivity of the compound by donating electron density through resonance, stabilizing intermediates during reactions.

Comparison with Similar Compounds

  • 2-Bromo-1-methoxypropylbenzene
  • 3-Bromo-1-methoxypropylbenzene
  • 4-Bromo-2-methoxypropylbenzene

Uniqueness: (3-Bromo-2-methoxypropyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a bromine atom and a methoxypropyl group provides a combination of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromo-2-methoxypropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJOROAHMBPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40766198
Record name (3-Bromo-2-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115333-02-3
Record name (3-Bromo-2-methoxypropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40766198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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